molecular formula C12H24N2O2 B1360900 (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine CAS No. 859027-48-8

(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine

Cat. No.: B1360900
CAS No.: 859027-48-8
M. Wt: 228.33 g/mol
InChI Key: SVFCKPUIJBZBQS-SNVBAGLBSA-N
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Description

Molecular Geometry and Stereochemical Configuration

The molecular structure of (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine exhibits a five-membered pyrrolidine ring system with defined stereochemical characteristics. The compound possesses the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 grams per mole, as confirmed by multiple analytical sources. The Chemical Abstracts Service registry number for this specific enantiomer is 859027-48-8, distinguishing it from its stereoisomeric counterpart.

The stereochemical configuration centers on the carbon atom at position 3 of the pyrrolidine ring, which bears the (dimethylamino)methyl substituent in the R configuration. This stereochemical designation indicates the absolute configuration following Cahn-Ingold-Prelog priority rules, establishing the three-dimensional orientation of substituents around the chiral center. The presence of the tert-butoxycarbonyl protecting group at the nitrogen atom of the pyrrolidine ring provides additional conformational constraints that influence the overall molecular geometry.

The pyrrolidine ring adopts a puckered conformation characteristic of five-membered saturated heterocycles, with the ring exhibiting envelope or twist conformations depending on environmental conditions. The dimethylamino substituent attached via a methylene bridge introduces additional conformational flexibility, while the bulky tert-butoxycarbonyl group restricts rotation around the nitrogen-carbonyl bond. These structural features collectively determine the compound's three-dimensional architecture and influence its reactivity patterns.

Property Value Reference
Molecular Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.33 g/mol
CAS Registry Number 859027-48-8
MDL Number MFCD08275941
Stereochemical Configuration R at position 3

The conformational analysis reveals that the tert-butoxycarbonyl group adopts a preferred orientation that minimizes steric interactions with the pyrrolidine ring and the dimethylamino substituent. The methylene linker between the pyrrolidine ring and the dimethylamino group allows for rotational freedom, contributing to the compound's conformational flexibility. The nitrogen atom of the dimethylamino group exhibits pyramidal geometry with the two methyl groups arranged to minimize steric hindrance.

Properties

IUPAC Name

tert-butyl (3R)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-6-10(9-14)8-13(4)5/h10H,6-9H2,1-5H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFCKPUIJBZBQS-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647517
Record name tert-Butyl (3R)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859027-48-8
Record name tert-Butyl (3R)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Protection Strategy

The synthesis generally begins with commercially available (R)-3-pyrrolidinol or derivatives thereof. The primary amine group on the pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent functionalization steps. This protection is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

Introduction of the Dimethylaminomethyl Group

The key step involves the substitution or alkylation at the 3-position of the Boc-protected pyrrolidine with a dimethylamino methyl group. This is commonly done via nucleophilic substitution or reductive amination:

  • Nucleophilic substitution: The hydroxyl group at the 3-position is first converted into a good leaving group (e.g., mesylate or tosylate), which is then displaced by dimethylamine in the presence of a base such as sodium hydride or potassium carbonate.

  • Reductive amination: Alternatively, the 3-position hydroxyl can be oxidized to an aldehyde, which then undergoes reductive amination with dimethylamine using reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride.

Industrial Scale Synthesis

Industrial production often employs continuous flow reactors to enhance reaction efficiency, reproducibility, and scalability. Automated systems precisely control reaction parameters, improving product purity and yield.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Boc Protection Di-tert-butyl dicarbonate, base (e.g., NaHCO3) (R)-1-Boc-3-pyrrolidinol >90 Mild conditions, high selectivity
2 Activation of OH MsCl or TsCl, base (e.g., pyridine) (R)-1-Boc-3-mesylate/tosylate pyrrolidine 85-90 Converts OH to leaving group
3 Nucleophilic substitution Dimethylamine, base (e.g., NaH) (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine 70-85 Key step introducing dimethylamino group

Alternative Preparation via 1-N-Boc-3-Hydroxypyrrolidine Intermediate

A detailed patent (CN102249971A) describes a multi-step synthesis starting from epichlorohydrin and sodium cyanide to prepare 4-chloro-3-hydroxy-butyronitrile, which is then reduced and cyclized to form 3-hydroxypyrrolidine. Subsequent Boc protection yields 1-N-Boc-3-hydroxypyrrolidine, a key intermediate that can be further functionalized to the target compound.

Key Steps from Patent CN102249971A:

Step Reaction Description Reagents/Conditions Yield (%) Purity (%) Notes
1 Ring opening of epichlorohydrin with NaCN Epichlorohydrin, NaCN, H2SO4 - - Produces 4-chloro-3-hydroxy-butyronitrile
2 Reduction and cyclization NaBH4, BF3·Et2O, THF, reflux 87-89 95.1-95.5 Forms 3-hydroxypyrrolidine
3 Boc protection Di-tert-butyl dicarbonate, THF - - Yields 1-N-Boc-3-hydroxypyrrolidine

This intermediate can then be converted to this compound via substitution with dimethylamine under appropriate conditions.

Reaction Conditions and Reagents Summary

Reaction Type Common Reagents Conditions Notes
Boc Protection Di-tert-butyl dicarbonate, base (NaHCO3, TEA) Room temperature, mild base Protects amine functionality
Activation of OH Methanesulfonyl chloride (MsCl), pyridine 0°C to RT Converts hydroxyl to mesylate for substitution
Nucleophilic Substitution Dimethylamine, NaH or K2CO3 Elevated temperature (50-80°C) Introduces dimethylaminomethyl group
Reductive Amination Dimethylamine, NaBH(OAc)3 or NaBH3CN Room temperature to mild heating Alternative to substitution

Research Findings and Optimization

  • The Boc protection step is highly efficient and selective, providing a stable intermediate for further transformations.

  • Activation of the hydroxyl group as a mesylate or tosylate significantly improves substitution yields.

  • The nucleophilic substitution with dimethylamine requires careful control of temperature and stoichiometry to minimize side reactions such as elimination or over-alkylation.

  • Continuous flow synthesis offers improved control over reaction parameters, leading to higher purity and reproducibility in industrial settings.

  • The multi-step process starting from epichlorohydrin and sodium cyanide is cost-effective and scalable, yielding high-purity intermediates suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Method Starting Material Key Steps Yield (%) Advantages Disadvantages
Direct Boc protection + substitution (R)-3-pyrrolidinol Boc protection, mesylation, substitution 70-85 Straightforward, high purity Requires hazardous reagents (MsCl)
Epichlorohydrin route (patent) Epichlorohydrin + NaCN Ring opening, reduction, Boc protection 87-89 Cost-effective, scalable Multi-step, longer synthesis
Reductive amination alternative Boc-protected aldehyde intermediate Oxidation to aldehyde, reductive amination Variable Mild conditions, fewer side products Requires aldehyde intermediate

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine serves as a crucial building block in the synthesis of complex organic molecules. Its structural features allow it to be utilized in the development of chiral ligands and catalysts. This compound is particularly valuable in asymmetric synthesis, where it contributes to the formation of enantiomerically pure products, which are essential in pharmaceuticals and agrochemicals.

Examples of Synthetic Applications

  • Chiral Ligands : Used in the creation of various chiral ligands for asymmetric catalysis, enhancing reaction selectivity.
  • Pharmaceutical Intermediates : Acts as an intermediate in the synthesis of biologically active compounds, including potential therapeutic agents .

Biochemical Research

Enzyme Mechanism Studies
In biochemical research, this compound is employed to study enzyme mechanisms. It can serve as a substrate for enzymes involved in amination reactions, providing insights into enzymatic activity and specificity.

Cellular Effects and Signaling Pathways
This compound influences cellular processes by modulating signaling pathways and gene expression. Research indicates that it affects neurotransmitter synthesis, thereby impacting neuronal signaling and potentially offering therapeutic avenues for neurological disorders .

Medicinal Chemistry

Potential Therapeutic Applications
this compound is under investigation for its role as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents aimed at treating conditions such as neurodegenerative diseases .

Case Studies in Drug Development

  • Neuroprotective Agents : Studies have shown that derivatives of this compound exhibit neuroprotective properties, making them potential candidates for treating diseases like Alzheimer's and Parkinson's .
  • Antitumor Activity : Preliminary research suggests that compounds related to this compound may possess antitumor activity, warranting further exploration in cancer therapy .

Industrial Applications

Fine Chemical Production
In the industrial sector, this compound is utilized in the production of fine chemicals and as an intermediate in synthesizing active pharmaceutical ingredients. Its versatility allows it to be integrated into various manufacturing processes, enhancing efficiency and product quality .

Summary Table of Applications

Application AreaSpecific UsesNotable Outcomes
Chemical SynthesisBuilding block for chiral ligandsEnhanced selectivity in asymmetric reactions
Biochemical ResearchSubstrate for enzyme studiesInsights into enzyme mechanisms
Medicinal ChemistryPotential drug design for neurological disordersNeuroprotective properties observed
Industrial ApplicationsIntermediate in fine chemical productionIncreased efficiency in pharmaceutical manufacturing

Mechanism of Action

The mechanism of action of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The Boc group provides steric protection, ensuring selective binding to the target.

Comparison with Similar Compounds

Stereoisomer: (S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine

The (S)-enantiomer (CAS: 859213-51-7) shares the same molecular formula (C₁₂H₂₄N₂O₂) and weight (228.33 g/mol) as the (R)-form but differs in stereochemical configuration . Enantiomeric pairs often exhibit divergent biological activities or catalytic efficiencies. For instance, in asymmetric catalysis, the (R)-enantiomer may act as a more effective ligand for specific metal complexes or organocatalytic reactions due to spatial alignment with substrates.

Table 1: Enantiomeric Comparison
Property (R)-Enantiomer (S)-Enantiomer
CAS Number 859027-48-8 859213-51-7
Molecular Formula C₁₂H₂₄N₂O₂ C₁₂H₂₄N₂O₂
Molecular Weight 228.33 g/mol 228.33 g/mol
Key Applications Asymmetric synthesis, ligands Likely similar, but untested

Structural Analog: (R)-1-Benzyl-3-(Boc-amino)pyrrolidine

This compound (CAS: 131878-23-4) replaces the dimethylaminomethyl group with a benzyl-protected amine and a Boc group. Its molecular formula is C₁₆H₂₄N₂O₂ (MW: 276.37 g/mol) . It exhibits distinct physical properties, including a melting point of 77–81°C, solubility in methanol, and optical rotation [α]²⁰/D = +6° (c = 1 in chloroform) .

Table 2: Substituent-Driven Comparison
Property (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine (R)-1-Benzyl-3-(Boc-amino)pyrrolidine
Molecular Formula C₁₂H₂₄N₂O₂ C₁₆H₂₄N₂O₂
Molecular Weight 228.33 g/mol 276.37 g/mol
Key Functional Groups Boc, dimethylaminomethyl Boc, benzyl
Solubility Not reported Soluble in methanol
Optical Rotation Not reported [α]²⁰/D = +6°

Hybrid Protecting Group Analogs: (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine

This compound (CAS: 1217622-63-3) combines Cbz (carbobenzyloxy) and Boc protecting groups, resulting in a larger molecular framework (C₁₈H₂₆N₂O₄, MW: 334.41 g/mol) . The dual protection strategy enables selective deprotection in multi-step syntheses, such as peptide or alkaloid derivatization. Its higher molecular weight and structural complexity may limit solubility in polar solvents compared to the simpler this compound.

Heterocyclic Analogs: 3-(Dimethylaminomethyl)-7-azaindole and Derivatives

lists 3-(dimethylaminomethyl)-7-azaindole (C₁₀H₁₃N₃, MW: 175.23 g/mol) and its Boc-protected variant (C₁₅H₂₁N₃O₂, MW: 275.35 g/mol) . These 7-azaindole derivatives differ fundamentally in their heterocyclic core (indole vs. pyrrolidine), which impacts electronic properties and applications. For example, 7-azaindoles are prominent in kinase inhibitor design, whereas pyrrolidines are common in chiral catalysts.

Table 3: Core Heterocycle Comparison
Property This compound 3-(Dimethylaminomethyl)-7-azaindole
Core Structure Pyrrolidine 7-Azaindole
Molecular Formula C₁₂H₂₄N₂O₂ C₁₀H₁₃N₃
Molecular Weight 228.33 g/mol 175.23 g/mol
Applications Catalysis, chiral building blocks Medicinal chemistry, kinase inhibitors

Biological Activity

(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

This compound is utilized in the study of enzyme mechanisms and biochemical assays. Its structure allows it to interact with various enzymes, particularly those involved in amination reactions, such as cytochrome P450 enzymes, which are critical for drug metabolism and synthesis of bioactive molecules.

PropertyDescription
Molecular FormulaC11H20N2O2
Molecular Weight216.29 g/mol
SolubilitySoluble in organic solvents
StabilityStable under standard laboratory conditions

2. Cellular Effects

The compound influences various cellular processes, including modulation of cell signaling pathways and gene expression. Notably, it affects enzymes involved in neurotransmitter synthesis, impacting neuronal signaling and potentially offering therapeutic avenues for neurological disorders.

Case Study: Neurotransmitter Modulation

In a study examining the effects of this compound on neurotransmitter levels, researchers found that at specific concentrations, the compound significantly increased serotonin levels in cultured neuronal cells, suggesting its potential as a neuropharmacological agent.

At the molecular level, this compound interacts with biomolecules through binding to specific enzymes and receptors. This binding can lead to either inhibition or activation of their functions. For instance, it has been shown to form stable complexes with certain enzymes, inhibiting their activity.

Mechanism Insights

  • Enzyme Interaction : The dimethylamino group can engage in hydrogen bonding, enhancing binding affinity to target enzymes.
  • Receptor Modulation : Preliminary studies indicate potential interactions with adrenergic receptors, which could be relevant for metabolic disorders.

4. Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent. Low doses may enhance cellular functions, while higher doses could lead to cytotoxicity and disruption of normal cellular processes.

Table 2: Dosage Effects Observed in Animal Studies

Dose (mg/kg)EffectObservations
5Enhanced neurotransmitter releaseIncreased serotonin levels
20CytotoxicityCell death observed after 24 hours

5. Metabolic Pathways

The compound is involved in several metabolic pathways, undergoing enzymatic transformations that facilitate its utilization within biological systems. It can be metabolized through deprotection of the Boc group followed by further enzymatic processing.

6. Transport and Distribution

Transport mechanisms for this compound involve specific transporters that facilitate its uptake into cells. Understanding these mechanisms is crucial for optimizing its therapeutic application and ensuring effective delivery to target sites within the body.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine with high enantiomeric purity?

  • Methodological Answer : The compound is typically synthesized via Boc protection of the pyrrolidine nitrogen followed by regioselective functionalization. Key steps include:

  • Chiral resolution : Use (R)- or (S)-pyrrolidine precursors with chiral auxiliaries or catalysts to ensure stereochemical integrity .
  • Functionalization : Introduce the dimethylaminomethyl group via reductive amination or alkylation, monitored by LC-MS for intermediate purity (e.g., tR = 0.83–1.13 min, [M+H]<sup>+</sup> = 404–419) .
  • Purification : Column chromatography (silica gel) or crystallization in non-polar solvents to isolate the Boc-protected product .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze <sup>1</sup>H/<sup>13</sup>C NMR for Boc group signals (δ ~1.4 ppm for tert-butyl) and pyrrolidine ring protons (δ 2.5–3.5 ppm). Chiral derivatization agents (e.g., Mosher’s acid) confirm enantiopurity .
  • LC-HRMS : Verify molecular weight (C13H24N2O2; calc. 244.18 g/mol) and fragmentation patterns .
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C 64.13%, H 8.63%, N 9.99%) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Methodological Answer :

  • Temperature : Store at 2–8°C in airtight containers to prevent Boc group hydrolysis .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid aminomethyl group degradation .
  • Monitoring : Regular LC-MS checks for degradation products (e.g., free pyrrolidine or dimethylamine derivatives) .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its performance in asymmetric catalysis?

  • Methodological Answer :

  • Chiral Environment : The (R)-configuration creates a sterically defined active site in organocatalysts, enhancing enantioselectivity (e.g., >98% ee in epoxidation reactions) .
  • Kinetic Studies : Compare reaction rates and stereochemical outcomes using (R)- vs. (S)-enantiomers via chiral HPLC (e.g., CHIRALPAK® columns) .
  • Computational Modeling : Density Functional Theory (DFT) to analyze transition-state interactions and predict stereochemical preferences .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer :

  • Parameter Optimization : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) .
  • Byproduct Analysis : Identify side products (e.g., over-alkylated species) via LC-MS/MS or <sup>15</sup>N NMR to refine purification protocols .
  • Reproducibility Checks : Cross-validate methods across labs with standardized reagents and equipment (e.g., controlled atmosphere gloveboxes) .

Q. What computational approaches are effective in predicting the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding affinities with receptors (e.g., orexin or kinase targets) .
  • MD Simulations : Conduct 100-ns trajectories in explicit solvent to assess conformational stability of the dimethylaminomethyl group .
  • QSAR Modeling : Coramine substituent effects (e.g., Boc group bulkiness) with biological activity data to guide analog design .

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